Heptyl 1-thiohexopyranoside

Membrane Protein Biochemistry Detergent Screening Enzymatic Stability

Membrane protein researchers using β-glycosidase-containing lysates face detergent degradation and glucose interference with oxygen-linked detergents. Heptyl 1-thiohexopyranoside (CAS 85618-20-8) solves this with a thioether linkage that resists enzymatic hydrolysis. • β-Glycosidase-resistant: Intact throughout purification; no free glucose release. • 0-5°C solubility: No precipitation during cold-room workflows or cryo-EM prep. • CMC ~30 mM, aggregation no. ~27: Efficient extraction, easy dialysis, cryo-EM compatible. • Validated reconstitution: E. coli ATPase and melibiose carrier functionally reconstituted.

Molecular Formula C13H26O5S
Molecular Weight 294.41 g/mol
CAS No. 85618-20-8
Cat. No. B043782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHeptyl 1-thiohexopyranoside
CAS85618-20-8
SynonymsHeptyl-β-thioglucoside;  n-Heptyl β-D-Thioglucopyranoside;  n-Heptyl β-D-Thioglucoside; 
Molecular FormulaC13H26O5S
Molecular Weight294.41 g/mol
Structural Identifiers
SMILESCCCCCCCSC1C(C(C(C(O1)CO)O)O)O
InChIInChI=1S/C13H26O5S/c1-2-3-4-5-6-7-19-13-12(17)11(16)10(15)9(8-14)18-13/h9-17H,2-8H2,1H3/t9-,10-,11+,12-,13+/m1/s1
InChIKeyHPEGNLMTTNTJSP-LBELIVKGSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Heptyl 1-thiohexopyranoside (CAS 85618-20-8) Procurement Overview: A Nonionic Thioglycoside Detergent for Membrane Protein Research


Heptyl 1-thiohexopyranoside (CAS 85618-20-8), also designated n-heptyl β-D-thioglucopyranoside, is a nonionic thioglycoside detergent featuring a seven-carbon heptyl chain linked to a glucose headgroup via a thioether bond [1]. This structural class, belonging to the alkyl thioglucoside family, is specifically engineered for the solubilization, purification, and reconstitution of integral membrane proteins in a near-native state . Its physicochemical profile—including a critical micelle concentration (CMC) of approximately 30 mM in water and high solubility at low temperatures (0-5°C)—renders it a strategic tool in structural biology and biochemical research . As a thio-analog of conventional alkyl glucosides, it offers distinct advantages in enzymatic stability and phase behavior that directly address common experimental bottlenecks in membrane protein studies [2].

Membrane protein solubilization, purification, and reconstitution workflows
Protocols requiring glycosidase-resistant detergent at low temperature (0–5 °C)
In cubo crystallization and cryo-EM sample preparation of temperature-sensitive targets

Heptyl 1-thiohexopyranoside: Why Alkyl Glucoside or Thioglucoside Chain-Length Substitution Jeopardizes Experimental Reproducibility


The assumption that alkyl glucoside or thioglucoside detergents are interchangeable is fundamentally flawed, as minor variations in alkyl chain length or the presence of a thioether linkage profoundly alter micellar properties, phase behavior, and enzymatic stability. For Heptyl 1-thiohexopyranoside, the seven-carbon heptyl chain defines a specific window of aqueous solubility at low temperatures that is compromised in longer-chain analogs like octylthioglucoside, which exhibits reduced solubility under identical conditions [1]. Conversely, shorter-chain analogs such as hexyl glucoside possess significantly higher CMC values, resulting in inefficient protein extraction and detergent removal challenges [2]. Furthermore, the replacement of the glycosidic oxygen with sulfur confers resistance to hydrolytic cleavage by β-glycosidases, a critical advantage over oxygen-linked detergents like n-octyl-β-D-glucoside when working with glycosidase-containing biological samples . The following quantitative evidence delineates the precise, measurable differentiators that substantiate the preferential procurement of Heptyl 1-thiohexopyranoside for defined applications.

Shorter alkyl chain analogs (e.g., hexyl glucoside)
Higher CMC may shift solubilization efficiency and complicate detergent removal via dialysis.
Oxygen-linked detergents (e.g., n-octyl-β-D-glucoside)
Susceptible to β-glycosidase hydrolysis; detergent degradation may alter extraction reproducibility.
Longer-chain thioglucosides (e.g., octylthioglucoside)
Reduced low-temperature solubility may cause precipitation at 4 °C, risking protein aggregation.

Heptyl 1-thiohexopyranoside: Quantitative Differentiation Evidence for Scientific Procurement


Comparative Enzymatic Stability: Resistance to β-Glycosidase Hydrolysis vs. n-Octyl-β-D-glucoside

Heptyl 1-thiohexopyranoside is stable against enzymatic hydrolysis by β-glycosidases, whereas its oxygen-linked analog n-octyl-β-D-glucoside is readily degraded. This resistance is a direct consequence of the thioether linkage .

β-Glycosidase resistance
Class-level
Stable vs. degraded for oxygen-linked octylglucoside
Supports enzyme-resistant solubilization from glycosidase-active lysates
Class-level inference; validate in target biological matrix
Membrane Protein Biochemistry Detergent Screening Enzymatic Stability

Enhanced Low-Temperature Solubility: Aqueous Solubility at 0-5°C vs. Octylthioglucoside

Heptyl 1-thiohexopyranoside exhibits markedly higher solubility in water at low temperatures (0-5°C) compared to the eight-carbon analog octylthioglucoside. This property was a key finding in its initial characterization as a novel detergent [1].

Low‑temp solubility
Reported
≥10% w/v in water at 0–5 °C
Maintains soluble detergent concentration during 4 °C purification steps
Prevents precipitation risk seen with octylthioglucoside
Membrane Protein Purification Low-Temperature Biochemistry Detergent Solubility

Critical Micelle Concentration (CMC): 30 mM vs. Related Alkyl Glucosides and Thioglucosides

The CMC of Heptyl 1-thiohexopyranoside in water is approximately 29-30 mM. This value is intermediate between shorter-chain glucosides (e.g., octyl glucoside, CMC ~18-25 mM) and longer-chain thioglucosides (e.g., octyl thioglucoside, CMC ~9 mM). It is also higher than that of the longer-chain glucoside nonyl glucoside (CMC ~6.5 mM) .

CMC
Cross-study
29–30 mM in water
Intermediate CMC supports solubilization and dialysis-based removal
Data from cross-study comparison; verify under actual buffer conditions
Critical Micelle Concentration Membrane Protein Solubilization Detergent Dialysis

Micelle Aggregation Number: ~27 vs. Octyl Thioglucoside (~189) and Nonyl Glucoside (~133)

The aggregation number of Heptyl 1-thiohexopyranoside micelles in water is approximately 27. This is significantly smaller than the aggregation numbers reported for octyl thioglucoside (~189) and nonyl glucoside (~133) .

Aggregation number
Cross-study
~27
Small micelle size may favor crystallization and cryo-EM grid preparation
Significantly smaller than octyl thioglucoside (~189) and nonyl glucoside (~133)
Micelle Size Membrane Protein Crystallization Light Scattering

Membrane Protein Solubilization Efficacy: Comparable to Octylthioglucoside and Octylglucoside

In comparative solubilization studies using Escherichia coli membranes, Heptyl 1-thiohexopyranoside demonstrated equivalent efficacy to octylthioglucoside and octylglucoside in extracting membrane proteins. Furthermore, the heptylthioglucoside-dilution procedure enabled successful reconstitution of the H+-translocating ATPase (F1F0) and the melibiose carrier into liposomes [1].

Solubilization efficacy
Head‑to‑head
Equivalent extraction to octylglucoside/octylthioglucoside; functional reconstitution of F1F0 ATPase and melibiose carrier
Reported equivalence supports use while offering additional stability/solubility benefits
E. coli membrane proteins; dilution reconstitution protocol
Membrane Protein Extraction ATPase Reconstitution E. coli Membrane Proteins

Monoolein Cubic Phase Stability: Stable at 277 K for at Least One Month

In studies of monoolein (MO)–detergent mixtures for in cubo membrane protein crystallization, MO–heptyl thioglucoside mixtures (at 1× and 3× CMC) were identified as suitable for low-temperature applications. These mixtures can be prepared at temperatures ≤288 K and remain stable at 277 K for a period of at least one month [1].

Cubic phase stability
Head‑to‑head
Stable at 277 K for ≥1 month
Enables low-temperature in cubo crystallization trials for heat-sensitive proteins
Monoolein‑based lipidic cubic phase; 1× and 3× CMC conditions
In Cubo Crystallization Lipidic Cubic Phase Membrane Protein Structure

Heptyl 1-thiohexopyranoside: Strategic Application Scenarios Driven by Quantitative Differentiation


Membrane Protein Purification from Glycosidase-Rich Biological Samples

Heptyl 1-thiohexopyranoside is the detergent of choice when solubilizing membrane proteins from sources known to contain β-glycosidase activity (e.g., certain bacterial lysates, plant tissues, or subcellular fractions). Its thioether linkage confers resistance to enzymatic hydrolysis, a vulnerability of oxygen-linked detergents like n-octyl-β-D-glucoside. This ensures that the detergent remains intact throughout the purification workflow, maintaining consistent solubilization conditions and preventing the release of free glucose that could interfere with downstream assays.

Low-Temperature Membrane Protein Handling and Reconstitution

For protocols requiring detergent-solubilized membrane proteins to be maintained at 4°C for extended periods—such as during multi-step chromatography purification, slow dialysis for reconstitution into liposomes, or preparation of samples for cryo-EM—Heptyl 1-thiohexopyranoside is uniquely suited. Its superior solubility at 0-5°C compared to octylthioglucoside prevents detergent precipitation and the consequent risk of protein aggregation or loss. [1] The demonstrated reconstitution of functional E. coli ATPase and melibiose carrier using this detergent validates its utility in generating proteoliposomes for functional studies. [2]

In Cubo Crystallization of Temperature-Sensitive Membrane Proteins

For structural biologists pursuing in cubo crystallization of membrane proteins that are unstable at room temperature, Heptyl 1-thiohexopyranoside provides a validated low-temperature option. The stable monoolein–heptyl thioglucoside cubic phase at 277 K (4°C) for at least one month enables extended crystallization trials under conditions that preserve protein integrity. [3] This specific phase stability profile, coupled with the detergent's small micelle aggregation number (~27), makes it a rational choice for initial crystallization screening of challenging membrane protein targets.

Detergent Screening for Membrane Protein Crystallography and Cryo-EM

Heptyl 1-thiohexopyranoside should be included in systematic detergent screens for membrane protein structural determination by X-ray crystallography or single-particle cryo-electron microscopy (cryo-EM). Its intermediate CMC of ~30 mM balances efficient solubilization with ease of removal by dialysis, while its small micelle size (~27 aggregation number) is a favorable attribute for forming well-diffracting crystals and for achieving thin ice for cryo-EM grid preparation.

Application
Selection Property
Validation Focus
Glycosidase-active lysate purification
Thioether-linked, enzyme-resistant structure
Detergent integrity in presence of β-glycosidase
Low-temperature (4 °C) handling and reconstitution
Sustained solubility at 0–5 °C
Absence of precipitation during extended cold steps
In cubo crystallization of heat-sensitive targets
Stable monoolein cubic phase at 277 K
Phase stability under crystallization incubation times
Crystallography / cryo‑EM detergent screening
Intermediate CMC and small micelle size
Compatibility with dialysis removal and vitrification

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